molecular formula C17H24O3Si B13923220 [4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol CAS No. 188861-63-4

[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol

Cat. No.: B13923220
CAS No.: 188861-63-4
M. Wt: 304.5 g/mol
InChI Key: YDLFVGNNIKGALS-UHFFFAOYSA-N
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Description

4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a methanol group and a trimethylsilyl-ethoxy-methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthalenemethanol with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The naphthalene ring structure also contributes to its ability to interact with biological molecules, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry. Its stability and reactivity, enhanced by the trimethylsilyl group, set it apart from other similar compounds.

Properties

CAS No.

188861-63-4

Molecular Formula

C17H24O3Si

Molecular Weight

304.5 g/mol

IUPAC Name

[4-(2-trimethylsilylethoxymethoxy)naphthalen-2-yl]methanol

InChI

InChI=1S/C17H24O3Si/c1-21(2,3)9-8-19-13-20-17-11-14(12-18)10-15-6-4-5-7-16(15)17/h4-7,10-11,18H,8-9,12-13H2,1-3H3

InChI Key

YDLFVGNNIKGALS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCOC1=CC(=CC2=CC=CC=C21)CO

Origin of Product

United States

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